

comparing Glucosylsphingosine levels in different patient cohorts

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An Objective Comparison of Glucosylsphingosine Levels in Diverse Patient Populations

This guide provides a comparative analysis of **Glucosylsphingosine** (GlcCer/Lyso-Gb1) levels across various patient cohorts, intended for researchers, scientists, and professionals in drug development. **Glucosylsphingosine**, the deacylated form of glucosylceramide, has emerged as a crucial biomarker, particularly for Gaucher disease (GD).[1][2][3][4] Its concentration in plasma is a sensitive and specific indicator for diagnosis and for monitoring therapeutic response.[5][6]

Data Presentation: Comparative Glucosylsphingosine Levels

The following table summarizes plasma **Glucosylsphingosine** concentrations in healthy individuals and various patient cohorts as reported in multiple studies. Levels are significantly elevated in patients with Gaucher disease compared to healthy controls, carriers of a Gaucher mutation, and patients with other lysosomal storage disorders.



Patient Cohort	Glucosylsphingosine Level (Plasma)	Source
Healthy Controls	Median: 1.3 nM (Range: 0.8 - 2.7 nM)	[1]
Average: 1.5 ng/mL (95% CI: 1.3 - 1.7 ng/mL)	[3][4]	
Below pathological cut-off (<12 ng/mL)	[5][7]	
Gaucher Disease (Type 1, Untreated)	Median: 230.7 nM (Range: 15.6 - 1035.2 nM)	[8]
Average: 180.9 ng/mL (95% CI: 145.4 - 216.5 ng/mL)	[3][4]	
Consistently >12 ng/mL	[5]	-
Gaucher Disease (Type 1, Treated with ERT)	Average: 89 ng/mL (95% CI: 69.2 - 129.4 ng/mL)	[3][4]
Gaucher Disease by Genotype (Untreated)		
N370S Homozygous	Median: 143.1 ng/mL	[2][7]
L444P Homozygous	Median: 184.5 ng/mL	[2][7]
Gaucher Disease Carriers (Heterozygotes)	Not significantly elevated	[8]
Below pathological cut-off (<12 ng/mL)	[2][5]	
Uniformly <1.4 ng/mL	[9]	_
Other Lysosomal Storage Disorders	Below pathological cut-off (<12 ng/mL)	[2][5]
(e.g., Niemann-Pick Type C, Krabbe, Hunter, Fabry)		



Note: In neuronopathic Gaucher disease (types 2 and 3), **Glucosylsphingosine** accumulation is significant in brain tissue, with reported concentrations of 24–437 ng/mg protein for type 2 and 14–32 ng/mg protein for type 3.[10] In contrast to Gaucher disease, Krabbe disease is characterized by the accumulation of a different lysolipid, galactosylsphingosine (psychosine). [11]

Experimental Protocols

The quantification of **Glucosylsphingosine** in biological samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its sensitivity and specificity. Enzyme-Linked Immunosorbent Assays (ELISA) are also available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for accurate quantification of **Glucosylsphingosine**.[12][13]

- 1. Sample Preparation (Plasma/Serum):
- Internal Standard Addition: An internal standard, such as a stable isotope-labeled
 Glucosylsphingosine ([5-9] (13)C5-GlcSph) or N,N-Dimethylsphingosine, is added to a small volume of plasma (e.g., 20 μL).[3][12]
- Protein Precipitation & Lipid Extraction: A solvent mixture, typically chloroform:methanol (e.g., 2:3), is added to the plasma sample to precipitate proteins and extract lipids. The mixture is vortexed for several minutes.[3]
- Phase Separation: The sample is centrifuged to separate the liquid supernatant from the solid protein pellet. The supernatant containing the lipids is transferred to a new tube.[3]
- Liquid-Liquid Extraction: Chloroform and water are added to the supernatant to perform a liquid-liquid extraction, further purifying the lipid fraction from aqueous contaminants.[3]
- Drying and Reconstitution: The final lipid extract is dried under a stream of nitrogen and then reconstituted in an appropriate solvent for injection into the LC-MS/MS system.
- 2. UPLC-MS/MS Analysis:



- Chromatographic Separation: The extracted sample is injected into an Ultra-Performance
 Liquid Chromatography (UPLC) system to separate Glucosylsphingosine from other lipids.
 [14]
- Mass Spectrometric Detection: The separated molecules are ionized (e.g., using
 electrospray ionization ESI) and analyzed by a tandem mass spectrometer. The instrument
 is set to specifically monitor the mass transition for Glucosylsphingosine (e.g., m/z 462.3)
 and its internal standard.[12]
- Quantification: The concentration of Glucosylsphingosine in the sample is determined by comparing the ratio of its peak area to that of the known concentration of the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput alternative for **Glucosylsphingosine** quantification.[15] [16] The following describes a typical sandwich ELISA protocol.[16][17]

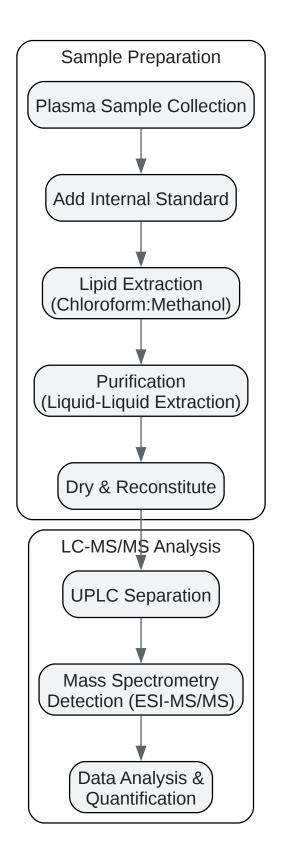
1. Plate Preparation: A microplate pre-coated with a capture antibody specific for
Glucosylsphingosine is used.[16] 2. Sample/Standard Addition: Diluted samples and a series of standards of known Glucosylsphingosine concentrations are added to the wells and incubated.[16] 3. Detection Antibody: A detection antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), is added to the wells. This antibody binds to the
Glucosylsphingosine captured by the first antibody, forming a "sandwich".[16] 4. Washing:
The plate is washed multiple times to remove any unbound antibodies and reagents.[18] 5.
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product. The intensity of the color is proportional to the amount of Glucosylsphingosine in the sample.[16][18] 6. Reaction Stop & Measurement: A stop solution is added to terminate the reaction, and the absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[16] 7.
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Glucosylsphingosine in the samples is then calculated from this curve.[16]

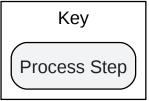
Visualizations



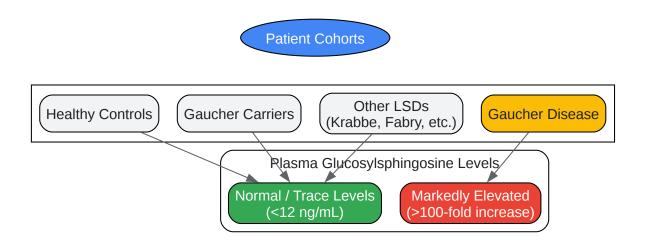
Experimental Workflow and Signaling Pathways











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